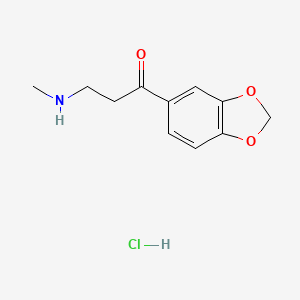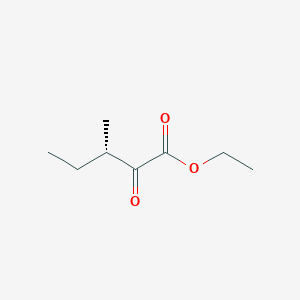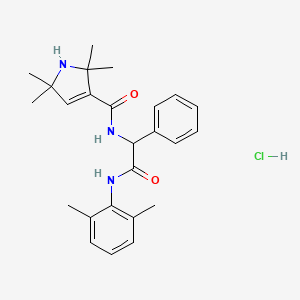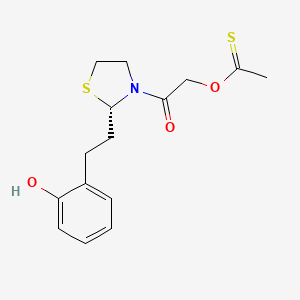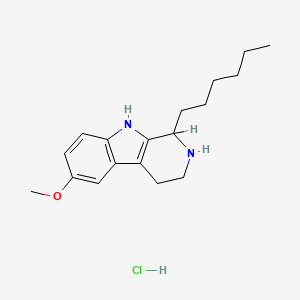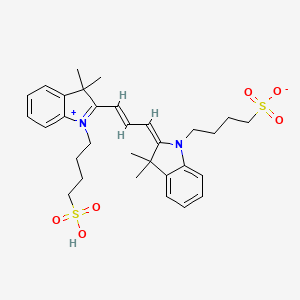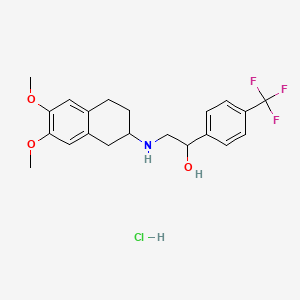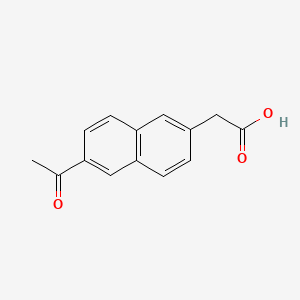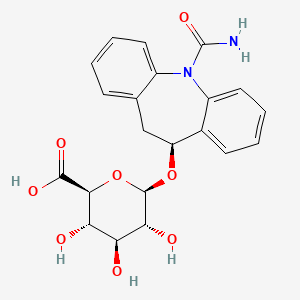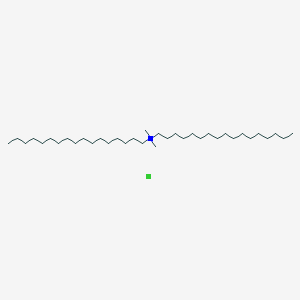
2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-オキサジアジン-5(6H)-チオン, ジヒドロ-2-アセチル-6-メチル-3-フェニル-,シス-(±)- は、オキサジアジン環とチオン基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2H-1,2,4-オキサジアジン-5(6H)-チオン, ジヒドロ-2-アセチル-6-メチル-3-フェニル-,シス-(±)- の合成は、通常、制御された条件下で適切な前駆体の環化を伴います。反応条件には、クロロホルムやメタノールなどの溶媒の使用が含まれ、環化を促進するために加熱や触媒の存在が必要になる場合もあります。
工業生産方法
この化合物の工業生産方法はあまり詳しく記載されていませんが、ラボでの合成手順のスケールアップを含む可能性があります。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
2H-1,2,4-オキサジアジン-5(6H)-チオン, ジヒドロ-2-アセチル-6-メチル-3-フェニル-,シス-(±)- は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が含まれる場合があります。
置換: この化合物は、使用される試薬や条件に応じて、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応の一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件は、通常、目的の変換を達成するために、制御された温度、溶媒、そして場合によっては触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応の種類によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりチオールまたは化合物の他の還元型が生成される可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまな誘導体につながります。
科学的研究の応用
2H-1,2,4-オキサジアジン-5(6H)-チオン, ジヒドロ-2-アセチル-6-メチル-3-フェニル-,シス-(±)- は、いくつかの科学研究における応用があります。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。
生物学: この化合物の生物学的活性は、新しい医薬品を開発したり、生化学経路を研究したりするために興味深いものです。
産業: ポリマーやコーティングなど、ユニークな特性を持つ材料の製造に使用される可能性があります。
作用機序
2H-1,2,4-オキサジアジン-5(6H)-チオン, ジヒドロ-2-アセチル-6-メチル-3-フェニル-,シス-(±)- の作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、さまざまな生化学経路に影響を与え、化合物の観察された効果につながります。たとえば、特定の酵素や受容体を阻害し、細胞プロセスを変更し、治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のオキサジアジン誘導体とチオン含有分子が含まれます。例としては、以下のようなものがあります。
- さまざまな置換基を持つ 2H-1,2,4-オキサジアジン-5(6H)-チオン誘導体。
- チアゾールおよびチアジアゾール化合物。
独自性
2H-1,2,4-オキサジアジン-5(6H)-チオン, ジヒドロ-2-アセチル-6-メチル-3-フェニル-,シス-(±)- を際立たせているのは、官能基と立体化学の組み合わせです。
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazine derivatives and thione-containing molecules. Examples are:
- 2H-1,2,4-Oxadiazine-5(6H)-thione derivatives with different substituents.
- Thiazole and thiadiazole compounds.
Uniqueness
What sets 2H-1,2,4-Oxadiazine-5(6H)-thione, dihydro-2-acetyl-6-methyl-3-phenyl-, cis-(±)- apart is its specific combination of functional groups and stereochemistry
特性
CAS番号 |
103900-00-1 |
|---|---|
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC名 |
1-[(3R,6S)-6-methyl-3-phenyl-5-sulfanylidene-1,2,4-oxadiazinan-2-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2S/c1-8-12(17)13-11(14(16-8)9(2)15)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,13,17)/t8-,11+/m0/s1 |
InChIキー |
XXYYJBWIYFIEIF-GZMMTYOYSA-N |
異性体SMILES |
C[C@H]1C(=S)N[C@H](N(O1)C(=O)C)C2=CC=CC=C2 |
正規SMILES |
CC1C(=S)NC(N(O1)C(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


